Butyl thioglycolate

説明

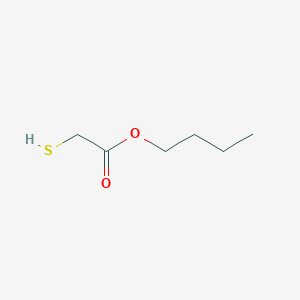

Structure

3D Structure

特性

IUPAC Name |

butyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGVGRLWZVRZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064929 | |

| Record name | Acetic acid, mercapto-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10047-28-6 | |

| Record name | Butyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10047-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl thioglycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L21ZJ8JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl thioglycolate, a versatile chemical intermediate. The primary focus is on the Fischer-Speier esterification, a widely employed and efficient method for its preparation. This document details the underlying reaction mechanism, offers a step-by-step experimental protocol, and presents key quantitative data to guide laboratory and potential scale-up efforts.

Introduction

This compound, also known as butyl 2-mercaptoacetate, is an organic compound with the chemical formula C₆H₁₂O₂S. It is the butyl ester of thioglycolic acid. This colorless to pale yellow liquid possesses a characteristic odor and finds applications in various fields, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity, attributed to the presence of both an ester and a thiol functional group, makes it a valuable building block in organic synthesis.

The most common and direct route for the synthesis of this compound is the Fischer-Speier esterification of thioglycolic acid with n-butanol. This acid-catalyzed reaction is an equilibrium process, and various strategies are employed to drive the reaction towards the formation of the desired ester product.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from thioglycolic acid and n-butanol is a classic example of a Fischer-Speier esterification. The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of thioglycolic acid, rendering the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To favor the formation of the product, the equilibrium is typically shifted to the right by using an excess of one of the reactants (usually the less expensive one, n-butanol) and/or by removing the water formed during the reaction through azeotropic distillation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound, including physical properties and reported reaction conditions and yields from various sources.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 10047-28-6 |

| Molecular Formula | C₆H₁₂O₂S |

| Molecular Weight | 148.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 182-185 °C |

| Density | 1.020-1.040 g/cm³ at 20 °C |

| Refractive Index | ~1.460 at 20 °C |

Table 2: Representative Reaction Conditions for this compound Synthesis

| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |

| Thioglycolic Acid, n-Butanol | Sulfuric Acid | Toluene | 4-6 hours | Reflux | >90% | General Fischer Esterification Protocols |

| Thioglycolic Acid, n-Butanol | p-Toluenesulfonic Acid | Toluene | 5-7 hours | Reflux | ~95% | General Fischer Esterification Protocols |

| Thioglycolic Acid, n-Butanol | Hydrochloric Acid | None | 6 hours | Boiling | 87% | [1] |

Experimental Protocols

This section provides a detailed, step-by-step laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials and Equipment

-

Materials:

-

Thioglycolic acid (HSCH₂COOH)

-

n-Butanol (CH₃(CH₂)₃OH)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Synthesis Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thioglycolic acid (1.0 eq), n-butanol (1.5-2.0 eq), and a suitable amount of toluene to facilitate azeotropic distillation.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02-0.05 eq) or a few drops of concentrated sulfuric acid to the reaction mixture.

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the side arm of the Dean-Stark trap, while the toluene will return to the reaction flask. Continue the reaction until no more water is collected in the trap (typically 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.

-

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the key functional groups:

-

S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

-

C-H stretch (alkane): Absorption bands just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) are approximately:

-

C=O (ester): ~170 ppm

-

-O-CH₂- (butyl): ~65 ppm

-

-CH₂-S-: ~25 ppm

-

-CH₂- (butyl): ~30, 19 ppm

-

-CH₃ (butyl): ~13 ppm

¹H NMR: A detailed ¹H NMR spectrum with peak assignments is crucial for confirming the structure. While a specific spectrum for this compound was not found in the immediate search, a predicted spectrum would show:

-

A triplet for the terminal methyl group of the butyl chain.

-

Multiplets for the methylene groups of the butyl chain.

-

A triplet for the methylene group attached to the ester oxygen.

-

A singlet or a triplet (depending on coupling to the thiol proton) for the methylene group adjacent to the sulfur atom.

-

A triplet for the thiol proton.

Visualizations

Synthesis Pathway

The following diagram illustrates the overall synthesis of this compound from thioglycolic acid and n-butanol.

Caption: Fischer-Speier esterification of thioglycolic acid and n-butanol.

Experimental Workflow

The diagram below outlines the key steps in the laboratory synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly through the use of an acid catalyst and the removal of water, high yields of the desired product can be achieved. This guide provides the necessary theoretical background, practical experimental procedures, and key data to enable researchers and professionals to successfully synthesize and characterize this compound for their specific applications. Further optimization of reaction parameters such as catalyst loading, temperature, and reaction time may lead to improved efficiency and yield.

References

An In-Depth Technical Guide to the Mechanism of Action of Butyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl thioglycolate, a key active ingredient in cosmetic and pharmaceutical formulations, primarily functions as a potent reducing agent. Its principal mechanism of action involves the reductive cleavage of disulfide bonds within the protein structure of keratin, the primary constituent of hair and the stratum corneum. This guide provides a comprehensive technical overview of the molecular mechanisms, cellular effects, and relevant experimental methodologies associated with this compound. It aims to serve as a detailed resource for professionals engaged in research and development in cosmetology and dermatology.

Core Mechanism of Action: Reductive Cleavage of Keratin Disulfide Bonds

The primary mechanism of action of this compound is centered on its thiol (-SH) group, which acts as a reducing agent. In the context of hair, which is predominantly composed of the protein keratin, this action targets the abundant disulfide bonds (-S-S-) that cross-link cysteine amino acid residues. These disulfide bonds are crucial for the structural integrity and rigidity of the hair fiber.

The chemical reaction involves the thiol group of this compound donating a hydrogen atom to each sulfur atom of the disulfide bond, effectively breaking the bond and forming two cysteine residues with free sulfhydryl groups. This process can be represented by the following reaction:

2 HSCH₂COOBu + R-S-S-R' → BuOOCCH₂-S-S-CH₂COOBu + 2 RSH

where:

-

HSCH₂COOBu is this compound

-

R-S-S-R' represents a disulfide bond in keratin (cystine)

-

BuOOCCH₂-S-S-CH₂COOBu is the oxidized form of this compound (dithiodiglycolate butyl ester)

-

RSH represents the reduced cysteine residues in keratin

This disruption of the keratin structure weakens the hair fiber, making it amenable to reshaping, as in permanent waving, or complete degradation and removal, as in chemical depilation.[1][2][3] The ester structure of this compound enhances its lipid solubility, which may facilitate its penetration into the hair shaft compared to its salt counterparts.

The efficacy of this reaction is highly dependent on pH, with alkaline conditions (typically pH 9-12.5) favoring the deprotonation of the thiol group to the more reactive thiolate anion (RS⁻), which is a stronger nucleophile and reducing agent.[4][5]

Cellular and Molecular Effects on Keratinocytes

Beyond its effects on hair keratin, this compound can also interact with the epidermis. Studies on human keratinocytes (HaCaT cells) have revealed that thioglycolates can induce a cellular stress response, leading to increased proliferation and the onset of differentiation.[6][7]

A key signaling pathway implicated in this response is the c-Jun N-terminal kinase (JNK) pathway . Thioglycolate treatment has been shown to lead to the phosphorylation and activation of JNK. This activation is linked to the upregulation of involucrin, a protein involved in the formation of the cornified envelope, a critical component of the skin barrier. The upregulation of involucrin can be blocked by the application of a JNK inhibitor, confirming the pathway's role in this cellular response.[6][7]

Furthermore, thioglycolate exposure can induce the expression of the chaperone protein Hsp70, a marker of cellular stress. Interestingly, the upregulation of Hsp70 appears to be independent of the JNK pathway.[6][7]

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10047-28-6 |

| Molecular Formula | C₆H₁₂O₂S |

| Molecular Weight | 148.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility in Water | 2286 mg/L @ 25 °C (estimated) |

| logP (o/w) | 2.250 (estimated) |

Table 2: Toxicological Data for Thioglycolates

| Parameter | Species | Route | Value | Reference |

| LD₅₀ (Thioglycolic Acid) | Rat | Oral | 73 mg/kg bw | [8] |

| LD₅₀ (Ammonium Thioglycolate, 71% aq.) | Rat | Oral | 50 - 200 mg/kg bw | [8] |

| LD₅₀ (Sodium Thioglycolate, >98%) | Rat | Oral | 50 - 200 mg/kg bw | [8] |

| NOAEL (Reproductive/Developmental) | Rat | Dermal | 100 mg/kg/day | [9] |

Experimental Protocols

In Vitro Hair Fiber Tensile Strength Reduction Assay

This protocol assesses the efficacy of this compound in weakening hair fibers by measuring the reduction in tensile strength.

Materials:

-

Single human hair fibers

-

Tensile strength tester (e.g., Instron)

-

This compound solution (e.g., 5% w/v in a buffered solution at desired pH)

-

Control solution (buffer only)

-

Timer

-

Milli-Q water

Procedure:

-

Hair Fiber Preparation:

-

Select single human hair fibers of consistent diameter.

-

Mount individual hair fibers onto the grips of the tensile strength tester, ensuring a consistent gauge length.

-

-

Treatment:

-

Immerse the mounted hair fiber in the this compound solution for a defined period (e.g., 5, 10, 15 minutes).

-

For the control group, immerse hair fibers in the buffer solution for the same duration.

-

-

Measurement:

-

After the treatment period, immediately initiate the tensile test.

-

Apply a constant rate of extension until the fiber breaks.

-

Record the breaking force (in Newtons) and the elongation at break.

-

-

Data Analysis:

-

Calculate the tensile strength for each fiber.

-

Compare the average tensile strength of the treated group to the control group to determine the percentage reduction in strength.

-

In Vitro Skin Penetration Study using Franz Diffusion Cells

This protocol evaluates the permeation of this compound through the skin.[6][10][11]

Materials:

-

Franz diffusion cells

-

Excised human or animal skin

-

Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

-

This compound formulation

-

Magnetic stirrer

-

Water bath

-

Syringes and collection vials

-

LC-MS/MS system

Procedure:

-

Cell Preparation:

-

Fill the receptor chamber of the Franz diffusion cell with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin mounting area.

-

Mount the excised skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

-

Equilibrate the system to 32°C using a circulating water bath.

-

-

Application and Sampling:

-

Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.

-

-

Sample Analysis:

-

Analyze the collected samples for the concentration of this compound and its potential metabolites (thioglycolic acid and butanol) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the cumulative amount of this compound permeated per unit area over time.

-

Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.

-

In Vitro Cytotoxicity Assay (MTT Assay) on HaCaT Keratinocytes

This protocol determines the cytotoxic potential of this compound on human keratinocytes.[8][12][13]

Materials:

-

HaCaT human keratinocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HaCaT cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the different concentrations of this compound and include a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Measurement:

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Metabolic Fate

Upon penetration into the skin, this compound is susceptible to hydrolysis by esterases present in the skin, yielding thioglycolic acid and butanol.[14] While the metabolism of thioglycolic acid is relatively well-documented, the subsequent fate of the released butanol in the skin is less characterized. It is presumed to enter the systemic circulation or undergo local metabolism. Potential metabolic pathways for butanol include oxidation to butyraldehyde and then to butyric acid, which can then enter the beta-oxidation pathway.[15][16][17][18]

Conclusion

The mechanism of action of this compound is primarily centered on its ability to reduce disulfide bonds in keratin, a process fundamental to its application in hair care and depilatory products. Furthermore, its interaction with keratinocytes involves the activation of cellular stress response pathways, including the JNK signaling cascade, leading to changes in cell proliferation and differentiation. This in-depth technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the development and evaluation of formulations containing this versatile compound. Further research is warranted to fully elucidate the kinetics of keratin reduction by this compound and the complete metabolic pathway of its byproducts in the skin.

References

- 1. filamentsciences.com [filamentsciences.com]

- 2. benchchem.com [benchchem.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Depilatory chemical thioglycolate affects hair cuticle and cortex, degrades epidermal cornified envelopes and induces proliferation and differentiation responses in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. Conformational differences in protein disulfide linkages between normal hair and hair from subjects with trichothiodystrophy: a quantitative analysis by Raman microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. atcc.org [atcc.org]

- 13. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of butoxyethanol in excised human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic engineering of a synergistic pathway for n-butanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cosmeticsinfo.org [cosmeticsinfo.org]

- 18. Utilizing an endogenous pathway for 1-butanol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

butyl thioglycolate CAS number and identifiers

An In-depth Technical Guide to Butyl Thioglycolate

Introduction

This compound (CAS RN: 10047-28-6), also known as butyl 2-sulfanylacetate or butyl mercaptoacetate, is an organic compound belonging to the thioglycolate class.[1][2] It is the butyl ester of thioglycolic acid.[2] Structurally, it is characterized by a butyl group attached to a thiol and a carboxylate functional group.[1] This compound is a colorless to pale yellow liquid with a distinct odor.[1] It finds applications in various fields, including organic synthesis, the cosmetics industry, and polymer chemistry.[1][2] This guide provides a comprehensive overview of its chemical identifiers, properties, applications, and a representative synthetic protocol.

Chemical Identifiers and Properties

Accurate identification and understanding of the physicochemical properties of this compound are crucial for its application in research and development.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 10047-28-6[1][3][4] |

| Molecular Formula | C6H12O2S[1][3][4] |

| Molecular Weight | 148.22 g/mol [1][4] |

| IUPAC Name | butyl 2-sulfanylacetate[3] |

| SMILES | CCCCOC(=O)CS[3] |

| InChI | InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3[1] |

| InChIKey | SKGVGRLWZVRZDC-UHFFFAOYSA-N[1] |

| EINECS | 233-156-5[5][6] |

| FDA UNII | 96L21ZJ8JC[5][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 182.53 °C (estimated)[5] / 194°C[6] |

| Density | 1.03 g/cm³[6] |

| Specific Gravity | 1.013 @ 25 °C[5][7] |

| Refractive Index (n20/D) | 1.455[6] |

| Flash Point | 65.56 °C (150.00 °F) TCC[5][7] |

| Vapor Pressure | 0.8 mmHg @ 25 °C (estimated)[5] |

| Solubility | Soluble in organic solvents; moderately soluble in water.[1] Water solubility estimated at 2286 mg/L @ 25 °C.[5] |

| logP (o/w) | 2.250 (estimated)[5] |

Reactivity and Applications

The reactivity of this compound is primarily dictated by its thiol (-SH) group, which behaves as a typical mercaptan.[5][7] This functional group readily reacts in the presence of acids, bases, ketone groups, or organic halogens.[5][7] Its ester structure enhances lipid solubility, which allows for better penetration into lipid-rich environments like hair shafts compared to its salt counterparts.[2]

Key applications include:

-

Cosmetics: It is widely used in hair care products, such as permanent waving and depilatory formulations, where it acts by reducing disulfide bonds in keratin.[2][5]

-

Organic Synthesis: It serves as a reagent and intermediate in the synthesis of other organic compounds, particularly those containing sulfur, like thioethers.[1][2]

-

Polymer Chemistry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as an intermediate for polymerization initiators.[2][6][8]

-

Corrosion Inhibition: Thioglycolic acid and its derivatives can be used as corrosion inhibitors, for example, in the cleaning of metal equipment.[2][8]

Experimental Protocol: Synthesis of a Dithioglycolate Derivative

The following is a representative experimental methodology adapted from a patent describing the synthesis of butane-1,1-butyl dithioglycolate, which illustrates the reactivity of this compound with an aldehyde.[9]

Objective: To synthesize butane-1,1-butyl dithioglycolate by reacting butanal with this compound.

Materials:

-

Butanal (29 g)

-

This compound (29.5 g)

Methodology:

-

Combine 29 g of butanal and 29.5 g of this compound in a suitable reaction vessel equipped for distillation.

-

Heat the mixture to boiling. The excess butanal serves as a carrier to facilitate the removal of water formed during the condensation reaction.

-

Continue heating for approximately one hour, distilling off the water-butanal azeotrope until the removal of water is complete.

-

Once the reaction is complete, distill off the excess butanal under a slight vacuum.

-

The distillation residue is the final product, butane-1,1-butyl dithioglycolate. The reported yield is 89%.[9]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of a dithioglycolate derivative, as described in the experimental protocol.

Caption: Synthesis workflow for a dithioglycolate derivative.

Safety and Handling

This compound is an irritant to the skin and eyes.[1][6] Thioglycolic acid and its derivatives can be corrosive and may cause chemical burns upon contact.[10] Systemic toxicity upon ingestion has also been noted for the parent acid.[10]

Safe Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.[11]

-

Use only in a well-ventilated area and avoid breathing fumes.[11]

-

Wear suitable protective clothing, gloves, and eye/face protection during handling.[11]

-

Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[10][11]

-

In case of exposure, immediate and thorough washing of the affected area is critical.[10][11]

References

- 1. CAS 10047-28-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Research Chemical [benchchem.com]

- 3. scent.vn [scent.vn]

- 4. ensince.com [ensince.com]

- 5. This compound, 10047-28-6 [perflavory.com]

- 6. alfa-industry.com [alfa-industry.com]

- 7. This compound, 10047-28-6 [thegoodscentscompany.com]

- 8. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]

- 9. CH369126A - Process for the preparation of thioglycol ester derivatives - Google Patents [patents.google.com]

- 10. Thioglycolic acid :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]

- 11. aksci.com [aksci.com]

butyl thioglycolate safety data sheet (SDS) information

An In-Depth Technical Guide to the Safety of Butyl Thioglycolate

Introduction

This compound (CAS No. 10047-28-6) is an organic compound belonging to the thioglycolate class.[1] It presents as a colorless to pale yellow liquid with a characteristic, unpleasant odor.[1][2] With the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol , it is utilized in organic synthesis and as a component in cosmetic formulations, such as hair waving or straightening products.[1][2][3][4] Given its reactivity and potential hazards, a thorough understanding of its safety profile is critical for researchers, scientists, and drug development professionals who may handle this substance.

This guide provides a comprehensive overview of the safety data for this compound, consolidating information on hazard classification, toxicological properties, emergency procedures, and handling protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a combustible liquid that is acutely toxic if ingested, inhaled, or if it comes into contact with skin.[5][6][7]

Table 1: GHS Hazard Classification of this compound

| Hazard Class | Category | GHS Code |

| Flammable Liquids | 4 | H227 |

| Acute Toxicity, Oral | 3 | H301 |

| Acute Toxicity, Dermal | 3 | H311 |

| Acute Toxicity, Inhalation | 3 | H331 |

The standard hazard communication elements for this compound are outlined in the diagram below, illustrating the necessary pictograms, signal words, and statements required on labels and in Safety Data Sheets (SDSs).

Caption: GHS Hazard Communication elements for this compound.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are essential for safe handling, storage, and emergency planning.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O₂S[1] |

| Molecular Weight | 148.22 g/mol [1] |

| Appearance | Colorless to pale yellow clear liquid[1][7] |

| Odor | Characteristic, disagreeable[1][2][8] |

| Boiling Point | 182.5 - 194 °C @ 760 mmHg[2][6][9][10] |

| Flash Point | 65.6 - 66 °C (150 - 151 °F) TCC[2][6][7] |

| Density / Specific Gravity | 1.013 - 1.03 g/cm³ at 20-25 °C[2][7][10] |

| Refractive Index | ~1.455 @ 20 °C[2][9][10] |

| Vapor Pressure | 0.8 mmHg @ 25 °C (estimated)[2] |

| Water Solubility | 2286 mg/L @ 25 °C (estimated)[2] |

| logP (o/w) | 2.250 (estimated)[2] |

| Synonyms | Butyl 2-mercaptoacetate, Thioglycolic acid butyl ester[1][3] |

Toxicological Profile

This compound is toxic via oral, dermal, and inhalation routes. Studies on the thioglycolate class of compounds indicate they can penetrate the skin and are primarily excreted in the urine.[11][12]

Table 3: Summary of Toxicological Data for Thioglycolates

| Endpoint | Species | Result | Reference |

| Acute Oral Toxicity | Rat | Slightly toxic | [11][12] |

| Skin Irritation | Animal / Clinical | Can be a skin irritant | [1][11] |

| Ocular Irritation | Animal | Minimal to severe ocular irritant | [11] |

| Sensitization | Animal / In Vitro | Can be a sensitizer | [11] |

| Mutagenicity | In Vitro | Not mutagenic | [11][13] |

| Carcinogenicity | Animal | No evidence of carcinogenicity | [11] |

| Reproductive/Developmental Toxicity | Rat | NOAEL = 100 mg/kg/day | [11] |

NOAEL: No-Observable-Adverse-Effect Level

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are typically not included in standard Safety Data Sheets. The referenced safety assessment in the International Journal of Toxicology indicates that studies were conducted to evaluate the safety of various thioglycolates, including this compound.[11] These studies would have been performed according to established regulatory guidelines, such as those set by the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often assessed using OECD Guidelines 401, 420, or 423, which involve administering the substance to animals (typically rats) and observing for mortality and clinical signs over a set period.[14]

Emergency Procedures

Prompt and appropriate action is crucial in the event of an accidental exposure, spill, or fire involving this compound.

First-Aid Measures

The following workflow outlines the immediate steps to be taken following exposure. In all cases, the victim should be moved out of the dangerous area, and the Safety Data Sheet should be shown to the attending physician.[5][6]

Caption: First-aid response workflow for this compound exposure.

Fire-Fighting Measures

This compound is a combustible liquid.[5] In case of fire, poisonous gases, including carbon oxides and sulfur oxides, are produced.[5][15]

Table 4: Fire-Fighting Guidance

| Aspect | Recommendation |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide (CO₂).[5][15][16] |

| Unsuitable Extinguishing Media | Water jet (may spread fire).[17] |

| Specific Hazards | Hazardous combustion products include carbon oxides (CO, CO₂) and sulfur oxides (SOx).[5][15] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6][17] |

Accidental Release Measures

Proper containment and cleanup of spills are necessary to prevent environmental contamination and personnel exposure.

Caption: Step-by-step protocol for responding to a this compound spill.

Handling, Storage, and Personal Protection

Adherence to strict handling and storage procedures is paramount to ensure safety.

Safe Handling and Storage

-

Handling: Avoid all contact with skin, eyes, and personal clothing.[5] Use only in a well-ventilated area and avoid breathing fumes or vapors.[5][6] Wash hands thoroughly after handling.[5] Keep away from heat, sparks, and open flames.[5] Do not eat, drink, or smoke in the work area.[5][6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Keep containers tightly closed when not in use.[5][6] The product should be stored locked up.[5][6] Some suppliers recommend storing under an inert gas as the material can be air and moisture sensitive.[7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are required to minimize exposure.

Table 5: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Engineering Controls | Use in a well-ventilated area with local exhaust. Facilities must be equipped with an eyewash fountain and safety shower.[5][15] |

| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for some tasks.[5][15] |

| Hand Protection | Wear chemical-resistant gloves. For the parent compound, thioglycolic acid, materials such as Butyl Rubber, Neoprene, and Viton are recommended.[15][16] |

| Skin/Body Protection | Wear suitable protective clothing to prevent skin contact.[5][15] |

| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge.[15] |

Note: Specific exposure limits (OSHA PEL, ACGIH TLV) for this compound have not been established; however, for its parent compound, thioglycolic acid, the ACGIH TLV is 1 ppm.[5][13]

Conclusion

This compound is a valuable chemical reagent but poses significant health risks, including high acute toxicity and potential for skin and eye irritation.[1][5][10][11] Professionals in research and drug development must approach its use with a comprehensive understanding of these hazards. Strict adherence to the safety protocols outlined in this guide—including the use of appropriate engineering controls and PPE, and preparedness for emergency situations—is essential for mitigating risk and ensuring a safe laboratory environment.

References

- 1. CAS 10047-28-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 10047-28-6 [perflavory.com]

- 3. scbt.com [scbt.com]

- 4. This compound Research Chemical [benchchem.com]

- 5. aksci.com [aksci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 10047-28-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 10047-28-6 [thegoodscentscompany.com]

- 10. alfa-industry.com [alfa-industry.com]

- 11. Final amended report on the safety assessment of Ammonium Thioglycolate, this compound, Calcium Thioglycolate, Ethanolamine Thioglycolate, Ethyl Thioglycolate, Glyceryl Thioglycolate, Isooctyl Thioglycolate, Isopropyl Thioglycolate, Magnesium Thioglycolate, Methyl Thioglycolate, Potassium Thioglycolate, Sodium Thioglycolate, and Thioglycolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thioglycolic acid :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]

- 14. ec.europa.eu [ec.europa.eu]

- 15. nj.gov [nj.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility and Physical Properties of Butyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and key physical properties of butyl thioglycolate (CAS No. 10047-28-6). The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries, to support its application in synthesis, formulation, and quality control.

Core Physical and Chemical Properties

This compound is an organic compound notable for its characteristic structure, which includes a butyl ester and a thiol functional group.[1] This combination of functional groups dictates its physical properties and reactivity. It is typically a colorless to pale yellow liquid with a distinct odor.[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Temperature (°C) | Pressure | Reference |

| Molecular Formula | C6H12O2S | N/A | N/A | [1][2][3][4][5] |

| Molecular Weight | 148.22 g/mol | N/A | N/A | [2][3][4] |

| Boiling Point | 182.53 °C (est.) | N/A | 760.00 mm Hg | [6][7] |

| 194 °C | N/A | N/A | [2] | |

| Specific Gravity | 1.013 | 25 | N/A | [6][7] |

| 1.03 | 20 | N/A | [2] | |

| Refractive Index | 1.455 | 20 | N/A | [2][6][7] |

| Flash Point | 65.56 °C (150 °F) | N/A | N/A | [6][7] |

| 66 °C | N/A | N/A | ||

| Vapor Pressure | 0.800 mmHg (est.) | 25 | N/A | [7] |

| logP (o/w) | 2.250 (est.) | N/A | N/A | [6][7] |

Solubility Profile

This compound exhibits moderate solubility in water and is soluble in organic solvents.[1] The ester group contributes to its lipophilicity, enhancing its solubility in non-aqueous environments.[4]

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 2286 mg/L (est.) | 25 | [6][7] |

| Organic Solvents | Soluble | N/A | [1] |

Experimental Protocols

The following are detailed methodologies for determining the key physical and solubility properties of this compound. These protocols are based on standard laboratory procedures.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation apparatus or a micro boiling point method.

-

Apparatus Setup : Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation : Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating : Gently heat the flask using a heating mantle.

-

Observation : Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. Ensure the thermometer bulb is positioned correctly, just below the side arm of the distillation head.

Determination of Specific Gravity

Specific gravity can be accurately measured using a pycnometer or a hydrometer.

-

Pycnometer Method :

-

Weigh a clean, dry pycnometer (W1).

-

Fill the pycnometer with distilled water and weigh it (W2).

-

Empty and dry the pycnometer, then fill it with this compound and weigh it (W3).

-

The specific gravity is calculated as (W3 - W1) / (W2 - W1).

-

-

Hydrometer Method :

-

Pour a sufficient amount of this compound into a graduated cylinder.

-

Gently lower a calibrated hydrometer into the liquid.

-

Read the specific gravity value from the scale on the hydrometer at the point where the liquid surface meets the stem.

-

Determination of Refractive Index

A refractometer is used to measure the refractive index of a liquid.

-

Calibration : Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application : Place a few drops of this compound onto the prism of the refractometer.

-

Measurement : Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading : Read the refractive index value from the instrument's scale.

Determination of Solubility

A general qualitative and semi-quantitative method to determine solubility is as follows.

-

Qualitative Solubility in Water and Organic Solvents :

-

Add approximately 1 mL of the solvent (e.g., water, ethanol, acetone, hexane) to a series of test tubes.

-

To each test tube, add a small, measured amount of this compound (e.g., 100 mg).

-

Vigorously shake each test tube for 1-2 minutes.

-

Visually inspect for miscibility or the presence of a single phase. Classify as soluble, partially soluble, or insoluble.

-

-

Semi-Quantitative Water Solubility (Shake-Flask Method) :

-

Create a saturated solution of this compound in water by adding an excess amount of the compound to a known volume of water in a flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved material to settle.

-

Carefully extract a known volume of the supernatant.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Chemical Reactivity and Applications

The reactivity of this compound is largely dictated by its thiol (-SH) group, which can undergo nucleophilic substitution reactions.[1] It is known to react in the presence of bases, acids, and ketone groups.[6][7] This reactivity is leveraged in various applications, including as a reagent in organic synthesis and in the formulation of cosmetic products, particularly for hair waving and straightening, where it acts by reducing disulfide bonds in keratin.[1][4][6][7]

Due to its lipophilic nature, this compound can penetrate the hair shaft more effectively than its salt counterparts, making it a key ingredient in certain cosmetic formulations.[4]

Caption: Reactivity of this compound's Thiol Group.

Safety and Handling

This compound is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[3][8] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3][8] Work should be conducted in a well-ventilated area.[3][8] In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[3][8] Store in a well-ventilated place and keep the container tightly closed.[3]

Caption: Workflow for Solubility Determination of this compound.

References

- 1. CAS 10047-28-6: this compound | CymitQuimica [cymitquimica.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound Research Chemical [benchchem.com]

- 5. This compound | C6H12O2S | CID 82321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 10047-28-6 [thegoodscentscompany.com]

- 7. This compound, 10047-28-6 [perflavory.com]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to Butyl Thioglycolate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl thioglycolate, a versatile organic compound with applications in chemical synthesis and the cosmetics industry. This document details its molecular structure, chemical formula, and extensive physicochemical properties. Furthermore, it offers a detailed experimental protocol for its synthesis via Fischer esterification and presents its characteristic spectroscopic data.

Molecular Structure and Formula

This compound, also known as butyl 2-mercaptoacetate or thioglycolic acid butyl ester, is an organic ester with a thiol functional group.[1] Its chemical structure consists of a butyl group attached to the oxygen atom of the carboxylate group of thioglycolic acid.

Chemical Formula: C₆H₁₂O₂S[1][2]

Synonyms: Butyl 2-mercaptoacetate, Thioglycolic acid butyl ester, Mercaptoacetic acid butyl ester.[1]

Below is a two-dimensional diagram of the molecular structure of this compound.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 148.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive | [1] |

| Boiling Point | 194 °C | |

| Density | 1.03 g/cm³ (at 20°C) | |

| Refractive Index | 1.46 (at 20°C) | [3] |

| Flash Point | 66 °C | |

| Solubility | Soluble in organic solvents, moderately soluble in water. | [1] |

Experimental Protocol: Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of thioglycolic acid with n-butanol, using an acid catalyst. The following protocol is a generalized procedure based on established esterification methods.

Materials:

-

Thioglycolic acid

-

n-Butanol

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate solution (5% aqueous)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Dichloromethane (or other suitable organic solvent for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thioglycolic acid and an excess of n-butanol (typically 3-5 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the excess n-butanol and the extraction solvent using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation to obtain the final product.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound exhibits distinct signals corresponding to the six carbon atoms in its structure.

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Ester carbonyl) |

| ~65 | -O-C H₂- (Butyl group) |

| ~30 | -O-CH₂-C H₂- (Butyl group) |

| ~25 | HS-C H₂- |

| ~19 | -CH₂-C H₂-CH₃ (Butyl group) |

| ~13 | -C H₃ (Butyl group) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (alkane) |

| ~2570 | S-H stretch (thiol) |

| ~1730 | C=O stretch (ester) |

| ~1150 | C-O stretch (ester) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns would include the loss of the butyl group and cleavage at the thioester linkage.

| m/z | Fragment |

| 148 | [M]⁺ |

| 91 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

References

An In-depth Technical Guide to Butyl Thioglycolate: Core Research Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research findings related to butyl thioglycolate. It covers its chemical properties, mechanism of action, primary applications, and toxicological profile. The information is presented to support advanced research and development activities, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

This compound (CAS 10047-28-6), also known as butyl 2-sulfanylacetate or butyl mercaptoacetate, is the ester of thioglycolic acid and butanol. Its ester structure imparts a higher lipid solubility compared to thioglycolate salts, a key characteristic influencing its biological activity and applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10047-28-6 | [1] |

| Molecular Formula | C₆H₁₂O₂S | [1] |

| Molecular Weight | 148.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Characteristic | [2] |

| Boiling Point | ~170 °C | [3] |

| Specific Gravity | 1.0130 @ 25 °C | [2][4] |

| Refractive Index | 1.4550 @ 20 °C | [2][3] |

| Flash Point | 65.56 °C (150 °F) | [2][4] |

| Solubility | Soluble in organic solvents, moderately soluble in water |

Mechanism of Action in Keratinous Substrates

The primary mechanism of action for this compound, particularly in cosmetic applications like hair straightening and depilatories, involves the reductive cleavage of disulfide bonds within the keratin protein structure.[5]

-

Penetration : Due to its ester structure and enhanced lipid solubility, this compound efficiently penetrates the hair shaft or skin.

-

Reduction : The thiol (-SH) group on the molecule acts as a reducing agent, donating a hydrogen atom to the disulfide bonds (R-S-S-R) that give keratin its strength and shape.[6]

-

Cleavage : This reaction breaks the disulfide bond, converting it into two sulfhydryl (cysteine) groups (R-SH).[5] The chemical equation for this is: 2 HSCH₂CO₂C₄H₉ + R-S-S-R → (C₄H₉O₂CCH₂S)₂ + 2 RSH

-

Reshaping & Re-formation : In hair styling, the weakened hair can be mechanically straightened or curled. An oxidizing agent, typically hydrogen peroxide, is then applied to reform new disulfide bonds in the desired configuration.[6] In depilatories, the degradation of keratin weakens the hair, allowing it to be wiped away.[5][7]

Applications

This compound is a versatile chemical intermediate with applications across several industries.

-

Cosmetics : It is a key active ingredient in hair depilatory creams, permanent waving lotions, and hair straightening products.[2]

-

Organic Synthesis : Used as a reagent for creating thioethers and other sulfur-containing compounds.

-

Industrial Chemicals : Acts as a stabilizer in the production of polyvinyl chloride (PVC), a corrosion inhibitor, a metal extractant, an antioxidant, and a rubber processing aid.[8]

Toxicological Profile

The safety of thioglycolates has been assessed by various regulatory bodies. This compound is noted for its high sensitization potential due to its ester structure, which can hydrolyze to release thioglycolic acid.

Table 2: Summary of Toxicological Data for Thioglycolates

| Endpoint | Result/Observation | Species | Reference(s) |

| Acute Oral Toxicity | Slightly toxic | Rat | [9] |

| Acute Dermal Study | Minimal irritation at application site (doses: 45, 90 mg/kg) | - | |

| Chronic Dermal Exposure | Mild epidermal hyperplasia (doses: 11.25, 22.5 mg/kg) | - | |

| Ocular Irritation | Minimal to severe irritant | Animal tests | [9] |

| Skin Sensitization | Can be a sensitizer; classified as a high-sensitization agent | Animal & in vitro tests | [9] |

| Mutagenicity | Not mutagenic in standard bacterial assays (Ames test) | S. typhimurium, E. coli | [10] |

| Carcinogenicity | No evidence of carcinogenicity | Animal studies | [9] |

| Reproductive/Developmental | NOAEL: 100 mg/kg/day | Rat | [9] |

Experimental Protocols

The following sections detail representative methodologies for key studies relevant to the research and development of this compound. These protocols are based on established OECD guidelines and standard industry practices.

Synthesis of this compound

This protocol describes a general esterification reaction.

-

Reactants : Thioglycolic acid, n-butanol, and an acid catalyst (e.g., sulfuric acid).[11]

-

Apparatus : A round-bottom flask equipped with a reflux condenser and a Dean-Stark or similar water separator.

-

Procedure :

-

Charge the flask with thioglycolic acid and an excess of n-butanol (e.g., a 1:4 molar ratio).[12]

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux (approx. 120-140°C).[11][12] Water produced during the esterification is removed azeotropically with butanol.

-

Monitor the reaction's progress by measuring the amount of water collected or by titrating the acid value of the reaction mixture.

-

Once the reaction is complete, cool the mixture.

-

Neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine to remove impurities.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

-

Purify the final product by vacuum distillation.

-

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

This protocol assesses the skin sensitization potential of a substance.

-

Test System : CBA/J or CBA/Ca mice. A minimum of four animals are used per dose group.[4][13]

-

Vehicle Selection : The vehicle should be chosen to solubilize the test substance and should not cause irritation. Common vehicles include acetone/olive oil (4:1 v/v) or dimethyl sulfoxide (DMSO).

-

Procedure :

-

Prepare a minimum of three concentrations of this compound, plus a vehicle-only control and a positive control.[4]

-

On Days 1, 2, and 3, apply 25 µL of the test or control substance to the dorsal surface of each ear of the mice.

-

On Day 6, inject all mice intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.

-

Five hours after injection, sacrifice the animals and excise the auricular lymph nodes from each ear.

-

Prepare a single-cell suspension of the pooled lymph nodes for each animal.

-

Precipitate the DNA and measure the incorporation of ³H-methyl thymidine via β-scintillation counting.

-

-

Data Analysis : Results are expressed as the Stimulation Index (SI), which is the ratio of radioactive incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.[4]

Repeated Dose Dermal Toxicity (21/28-Day Study) (OECD 410)

This study provides information on health hazards from repeated dermal exposure.

-

Test System : Adult rats, rabbits, or guinea pigs. At least 5 males and 5 females per dose group.[8][14]

-

Dose Levels : A minimum of three dose levels plus a control group (and a vehicle control if necessary). The highest dose should induce toxicity but not mortality, while the lowest dose should produce no evidence of toxicity.[8]

-

Procedure :

-

Shave the dorsal area of the trunk of the animals (approximately 10% of the body surface area).[8][15]

-

Apply this compound daily for 6 hours per day, 7 days a week, for 21 or 28 days. An occlusive dressing may be used if necessary.

-

Observe animals daily for clinical signs of toxicity, irritation at the application site, and changes in body weight and food/water consumption.[14]

-

At the end of the study, collect blood for hematology and clinical biochemistry analysis.

-

Conduct a full necropsy on all animals.

-

Perform histopathological examination on the application site skin, liver, kidneys, and other target organs identified at necropsy.[15]

-

-

Data Analysis : Evaluate all data for dose-related effects. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Mutagenicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This in vitro assay screens for the mutagenic potential of a substance.

-

Test System : At least five strains of bacteria, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[9]

-

Metabolic Activation : The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

-

Procedure (Plate Incorporation Method) :

-

Prepare at least five different concentrations of this compound. The maximum recommended concentration is 5 mg/plate for non-cytotoxic substances.[9]

-

To molten top agar, add the bacterial culture, the test substance solution, and either the S9 mix or a buffer (for the non-activation condition).

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

-

Data Analysis : A positive result is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, for at least one bacterial strain.

Efficacy: Hair Fiber Tensile Strength

This protocol measures changes in hair strength after treatment, which is crucial for evaluating hair straightening or damage-repair products.

-

Apparatus : A tensile tester (e.g., Texture Analyzer) equipped with fiber-gripping clamps.[16][17]

-

Sample Preparation :

-

Source standardized hair tresses (e.g., virgin Caucasian brown hair).

-

Treat a set of tresses with a base formulation containing this compound and another set with a control (placebo) formulation.

-

Rinse and dry the tresses under controlled conditions (e.g., 21°C, 50% relative humidity).[18]

-

-

Procedure :

-

Calibrate the tensile tester.

-

Carefully mount a single hair fiber onto the clamps, ensuring no slack.[18]

-

Measure the diameter of the hair fiber using a micrometer or laser scan.

-

Stretch the fiber at a constant rate (e.g., 25 mm/min) until it breaks.[16]

-

Record the force (in Newtons) required to break the fiber (breaking strength) and the elongation at break.

-

Repeat for a statistically significant number of fibers from each tress (e.g., 30-50 fibers).

-

-

Data Analysis : Compare the mean breaking strength and other tensile properties (e.g., breaking stress, Young's modulus) between the treated and control groups using statistical tests (e.g., t-test). A significant change indicates an effect of the treatment on the hair's structural integrity.

References

- 1. epa.gov [epa.gov]

- 2. OECD guideline 410: Significance and symbolism [wisdomlib.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. CH369126A - Process for the preparation of thioglycol ester derivatives - Google Patents [patents.google.com]

- 6. stablemicrosystems.com [stablemicrosystems.com]

- 7. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repeated Dose Dermal Toxicity 21/28 day study (OECD 410: 1981). - IVAMI [ivami.com]

- 9. oecd.org [oecd.org]

- 10. vivotecnia.com [vivotecnia.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic method for butyl glycolate - Eureka | Patsnap [eureka.patsnap.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. scribd.com [scribd.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]

- 18. haircompounds.com [haircompounds.com]

butyl thioglycolate reactivity and chemical reactions

An In-depth Technical Guide to the Reactivity and Chemical Reactions of Butyl Thioglycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BTG), also known as butyl 2-mercaptoacetate, is an organic compound featuring two key functional groups: a thiol (mercaptan, -SH) and a butyl ester (-COOC₄H₉).[1][2] This bifunctional nature dictates its chemical behavior and makes it a versatile reagent in various applications. Structurally, it combines the nucleophilic and reducing properties of a thiol with the reactivity of an ester moiety.[1]

Commercially, BTG is recognized for its role in cosmetic formulations, such as hair depilatory and perming products, where its primary function is the reductive cleavage of disulfide bonds in keratin.[1] Beyond cosmetics, it serves as a stabilizer in the production of polymers like polyvinyl chloride (PVC) and as an intermediate in organic synthesis.[1][3] This guide provides a detailed examination of the core reactivity and principal chemical reactions of this compound, supported by experimental data and protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10047-28-6 | [1][2] |

| Molecular Formula | C₆H₁₂O₂S | [2][4][5] |

| Molecular Weight | 148.22 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~170-194 °C | [6] |

| Density | ~1.013 - 1.03 g/cm³ | [6][7][8] |

| Refractive Index | ~1.455 - 1.46 (@ 20 °C) | [6][7][8][9] |

| Flash Point | 65.56 °C (150.00 °F) | [7][9] |

Core Reactivity

The chemical behavior of this compound is dominated by the interplay of its thiol and ester groups.

-

Thiol (-SH) Group: The thiol group is the primary center of reactivity. It is nucleophilic and readily undergoes reactions with electrophiles. It can be easily oxidized and its proton is weakly acidic. This group is responsible for BTG's ability to react with bases, acids, ketone groups, and organic halogens.[7][9] Its most notable industrial reaction is the reduction of disulfide bonds.[1]

-

Ester (-COOC₄H₉) Group: The ester group is susceptible to nucleophilic acyl substitution, most commonly hydrolysis, which can occur under acidic or basic conditions to yield thioglycolic acid and butanol.[1] This group's lipid solubility enhances the molecule's penetration into non-aqueous environments compared to its salt counterparts like sodium or ammonium thioglycolate.[1]

Key Chemical Reactions

Synthesis via Esterification

This compound is synthesized through the acid-catalyzed esterification (Fischer esterification) of thioglycolic acid with n-butanol.[1] The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. Water is eliminated, and deprotonation yields the ester. To drive the equilibrium towards the product, water is typically removed as it is formed. While sulfuric acid is a traditional catalyst, p-toluenesulfonic acid (PTSA) is often preferred to minimize side reactions.[1]

Caption: Synthesis of this compound via Fischer Esterification.

-

Apparatus: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: Charge the flask with thioglycolic acid (1.0 eq), n-butanol (1.5-2.0 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane), and a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.02 eq).

-

Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Oxidation

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or air, typically convert it to the corresponding disulfide, dibutyl 2,2'-disulfanediyldiacetate. Stronger oxidizing agents like potassium permanganate can oxidize the sulfur atom further to form sulfonic acids.[1] This reactivity is fundamental to its application in hair treatments, where an oxidizing agent is used to reform disulfide bonds after the hair has been reshaped.[1]

Caption: Oxidation reactions of this compound.

Reactions with Aldehydes and Ketones

This compound reacts with aldehydes and ketones in the presence of an acid catalyst (e.g., zinc chloride, hydrochloric acid) to form thioacetals or thioketals.[10] The reaction proceeds via nucleophilic addition of the thiol group to the carbonyl carbon. This is often followed by the elimination of water, which can be removed azeotropically to drive the reaction to completion.[10]

Caption: General mechanism for thioketal formation.

Table 2: Condensation Reactions of this compound with Carbonyls

| Carbonyl Compound | Catalyst | Conditions | Product | Yield | Reference |

| Methyl Ethyl Ketone | ZnCl₂ | Boil, remove H₂O azeotropically with cyclohexane | Butyl 2,2-dithioglycolate | 90% | [10] |

| Butanal | None | Boil, remove H₂O with excess butanal | Butane-1,1-butyl dithioglycolate | 89% | [10] |

| Glyoxal (aq. 6M) | HCl | Boil, remove H₂O with n-butanol | Butyl ethane-1,2-bis-dithioglycolate | 87% | [10] |

-

Apparatus: Set up a flask for reflux with a system for azeotropic water removal (e.g., Dean-Stark trap).

-

Reagents: Combine methyl ethyl ketone (50 g), cyclohexane (45 g), this compound (57 g), and zinc chloride (1 g) in the flask.

-

Reaction: Bring the mixture to a boil. The cyclohexane-water azeotrope will distill, allowing for the separation of water by decantation in the trap. Continue distillation for approximately one hour until water formation ceases.

-

Purification: After the reaction is complete, the excess reactants and solvent can be removed by vacuum distillation. The residue consists of the desired butyl 2,2-dithioglycolate product.

Michael Addition

As a nucleophilic thiol, this compound can participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds and other activated olefins. The reaction is typically base-catalyzed, where a base deprotonates the thiol to form a more potent thiolate nucleophile, which then attacks the β-carbon of the Michael acceptor. This reaction is a key method for forming carbon-sulfur bonds. An example includes its reaction with glycidyl acrylate to form thio adducts, which are useful as secondary stabilizers for polymers.[3]

Caption: Michael addition of this compound to an α,β-unsaturated carbonyl.

Hydrolysis

The ester linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction is generally considered a degradation pathway in many formulations, as it releases thioglycolic acid and butanol.[1] Thioglycolic acid is a known skin irritant, making hydrolysis an important consideration for product stability and safety in cosmetic and pharmaceutical applications.[1] The reaction follows the standard mechanisms for acid-catalyzed or base-mediated ester hydrolysis.

Conclusion

This compound is a chemically versatile molecule whose reactivity is governed by its thiol and ester functional groups. The nucleophilicity and redox activity of the thiol group enable key reactions such as oxidation, conjugate additions, and the formation of thioacetals, which are critical to its industrial applications. Concurrently, the ester group, while providing favorable solubility properties, is susceptible to hydrolysis, a key factor in determining the stability and shelf-life of formulations containing this compound. The detailed understanding of these reaction pathways is essential for researchers and professionals in optimizing existing applications and developing novel uses for this compound in synthesis, materials science, and drug development.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. CAS 10047-28-6: this compound | CymitQuimica [cymitquimica.com]

- 3. US4374945A - Thioglycolate and thiopropionate secondary stabilizers - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. alfa-industry.com [alfa-industry.com]

- 7. This compound, 10047-28-6 [thegoodscentscompany.com]

- 8. labproinc.com [labproinc.com]

- 9. This compound, 10047-28-6 [perflavory.com]

- 10. CH369126A - Process for the preparation of thioglycol ester derivatives - Google Patents [patents.google.com]

Commercial Suppliers and Technical Guide for Research-Grade Butyl Thioglycolate